molecular formula C6H5LiN2O3 B2800802 Lithium;4-methoxypyrimidine-2-carboxylate CAS No. 2503205-23-8

Lithium;4-methoxypyrimidine-2-carboxylate

Cat. No. B2800802
M. Wt: 160.06
InChI Key: YUAAPEDZWIUDJG-UHFFFAOYSA-M
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Description

Molecular Structure Analysis

The molecular structure of “Lithium;4-methoxypyrimidine-2-carboxylate” is not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Lithium;4-methoxypyrimidine-2-carboxylate” are not explicitly mentioned in the available resources .

Scientific Research Applications

1. Reduction with Complex Metal Hydrides

Shadbolt & Ulbricht (1968) discussed the reduction of various ethyl 4-substituted-2-methylthiopyrimidine-5-carboxylates using complex metal hydrides, including lithium aluminium hydride. This reduction process led to the production of 1,6-dihydropyrimidines, highlighting a significant chemical transformation involving lithium compounds in organic synthesis (Shadbolt & Ulbricht, 1968).

2. Directed Lithiation of Pyridinecarboxylic Acids

Mongin, Trécourt, & Quéguiner (1999) explored the deprotonation of various pyridinecarboxylic acids using lithium salts. This study demonstrated the regioselective lithiation adjacent to the carboxylate group, a crucial step in organic synthesis for modifying pyridine derivatives (Mongin, Trécourt, & Quéguiner, 1999).

3. Deprotometalation of Substituted Pyridines

Hedidi et al. (2016) reported the deprotometalation of various methoxy- and fluoro-pyridines using a lithium-zinc combination. This research provided insights into the regioselectivity of lithiation in substituted pyridines, which is crucial for synthetic applications (Hedidi et al., 2016).

4. Aggregation of Lithium Phenolates

Jackman & Smith (1988) investigated the structures of various lithium phenolates in weakly polar, aprotic solvents. Their study highlighted the influence of substituents, such as 4-methoxy-, on the aggregation behavior of lithium compounds, which has implications for their reactivity in synthetic chemistry (Jackman & Smith, 1988).

5. Lithiation of Chloro- and Methoxypyridines

Gros, Choppin, & Fort (2003) explored the lithiation pathway of 2-chloro and 2-methoxypyridine, providing valuable information on the mechanistic aspects of lithiation in heterocyclic compounds. This study contributes to a better understanding of the lithiation process in organic synthesis (Gros, Choppin, & Fort, 2003).

Future Directions

The future directions of research involving “Lithium;4-methoxypyrimidine-2-carboxylate” are not explicitly mentioned in the available resources .

properties

IUPAC Name

lithium;4-methoxypyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3.Li/c1-11-4-2-3-7-5(8-4)6(9)10;/h2-3H,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAAPEDZWIUDJG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].COC1=NC(=NC=C1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium;4-methoxypyrimidine-2-carboxylate

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